molecular formula C12H17BrO3 B2575295 1-Bromo-3-(2,2-diethoxyethoxy)benzene CAS No. 204452-94-8

1-Bromo-3-(2,2-diethoxyethoxy)benzene

Cat. No.: B2575295
CAS No.: 204452-94-8
M. Wt: 289.169
InChI Key: BXNLYIJBCFCSBQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3. It is a brominated aromatic ether, often used as an intermediate in organic synthesis. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-diethoxyethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-diethoxyethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-bromophenoxy)acetaldehyde diethyl acetal with polyphosphoric acid in chlorobenzene. The reaction mixture is heated to 80°C for 2 hours, followed by cooling to room temperature and decanting the chlorobenzene from the polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2-diethoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include phenols and quinones.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2,2-diethoxyethoxy)benzene is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of potential therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-diethoxyethoxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The 2,2-diethoxyethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler brominated aromatic compound with the formula C6H5Br.

    1-Bromo-4-(2,2-diethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-diethoxyethoxy group.

Uniqueness

1-Bromo-3-(2,2-diethoxyethoxy)benzene is unique due to the specific positioning of the bromine atom and the 2,2-diethoxyethoxy group on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-bromo-3-(2,2-diethoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLYIJBCFCSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC(=CC=C1)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of NaH (2.77 g, 115.6 mmol) in DMF (100 mL) at 0° C. was added a solution of 3-bromophenol 3-1 in DMF (40 mL) over 40 min. After the addition was complete, the solution was stirred for an additional 30 min. The solution was then treated with neat bromoacetaldehyde diethyl acetal (17.36 g, 115.6 mmol). The solution was heated at 100° C. for 8 h, cooled to room temperature, and extracted with Et2O (3×200 mL). The combined organic extracts were washed with 10% aq. NaOH (100 mL) and brine (100 mL), dried over MgSO4, filtered and concentrated to give 3-2 as a yellow oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

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